molecular formula C18H30N6O2 B2793783 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 843636-50-0

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2793783
CAS No.: 843636-50-0
M. Wt: 362.478
InChI Key: JQVGWNDJQCWNDX-UHFFFAOYSA-N
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Description

This compound (C₁₈H₃₀N₆O₂; MW 362.48 g/mol) is a purine-2,6-dione derivative with distinct substituents:

  • Position 8: A 4-methylpiperazinylmethyl (-CH₂-(4-methylpiperazine)) moiety, contributing to solubility via its basic nitrogen atoms .
    Its structural features align with xanthine-based pharmacophores but diverge in substitution patterns compared to clinical dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin .

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O2/c1-5-6-7-8-24-14(13-23-11-9-20(2)10-12-23)19-16-15(24)17(25)22(4)18(26)21(16)3/h5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVGWNDJQCWNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the purine ring system. One common approach is the condensation of a suitable amine with a pentyl-substituted guanidine derivative under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and neurological disorders.

  • Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications at Position 7 and 8

The table below summarizes key analogs and their substituents:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity References
Target Compound Pentyl 4-Methylpiperazinylmethyl C₁₈H₃₀N₆O₂ 362.48 Not reported
1,3-Dimethyl-8-(E)-styryl (Compound 16) H Styryl C₁₅H₁₄N₄O₂ 282.30 Structural analog
7-Benzyl-8-(E)-styryl (Compound 18) Benzyl Styryl C₂₂H₂₀N₄O₂ 372.42 Structural analog
8-(4-Morpholinylmethyl)-7-pentyl analog Pentyl Morpholinylmethyl C₁₇H₂₇N₅O₃ 349.44 Structural analog
Linagliptin (DPP-4 inhibitor) But-2-ynyl (3R)-3-Aminopiperidinyl C₂₅H₂₈N₈O₂ 472.54 DPP-4 inhibition
8-(4-Phenylpiperazinylmethyl)-7-propenyl analog (E)-3-Phenylpropenyl 4-Phenylpiperazinylmethyl C₂₅H₂₇N₇O₂ 481.53 Structural analog
8-Nitro/Chloro-7-aminoethyl analogs 2-(4-Aryl amino)ethyl Nitro/Chloro Variable ~300–350 Synthetic intermediates

Key Findings from Structural Comparisons

Lipophilicity and Solubility
  • The pentyl group at position 7 in the target compound increases lipophilicity compared to shorter chains (e.g., butynyl in linagliptin) or aromatic substituents (e.g., benzyl in Compound 18). This may improve tissue penetration but reduce aqueous solubility .
  • The 4-methylpiperazinylmethyl group at position 8 enhances solubility relative to morpholine analogs () due to the basic piperazine nitrogen, which can protonate under physiological conditions .
Pharmacological Implications
  • Linagliptin () shares the purine-2,6-dione core but features a critical (3R)-3-aminopiperidinyl group at position 8, which directly interacts with the DPP-4 catalytic site. The target compound’s 4-methylpiperazine lacks this stereospecific amine, suggesting divergent therapeutic targets .

Biological Activity

The compound 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine and has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H31N5O2
  • Molecular Weight : 357.49 g/mol

This compound features a purine base with modifications that enhance its pharmacological properties.

  • Anticancer Properties : Recent studies have indicated that purine derivatives can exhibit anticancer activity. For instance, compounds similar to 1,3-dimethyl derivatives have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell survival .
  • Antimicrobial Activity : The presence of the piperazine moiety in the compound has been linked to antimicrobial effects. Piperazine derivatives are known to disrupt bacterial cell membranes and inhibit bacterial growth, making this compound a candidate for further exploration in antimicrobial therapy .
  • Neuroprotective Effects : Some studies suggest that purine derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialDisruption of bacterial membranes
NeuroprotectiveModulation of neurotransmitters

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the anticancer properties of various purine derivatives, including the compound . The results demonstrated significant cytotoxicity against A-375 (melanoma) and MCF-7 (breast cancer) cell lines. The compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of piperazine-based compounds. The study revealed that compounds similar to 1,3-dimethyl derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety profile of any new drug candidate. Preliminary studies on similar compounds indicate a favorable safety profile; however, comprehensive toxicity studies are necessary to establish the safety of this specific compound.

Q & A

Q. What are the key considerations for synthesizing 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione with high purity?

Synthesis involves multi-step organic reactions, including purine ring formation via condensation reactions (e.g., using formamide and nitrogen-containing precursors) and subsequent substitution reactions to introduce the pentyl and 4-methylpiperazinylmethyl groups. Critical parameters include:

  • Temperature control : Elevated temperatures (~80–120°C) for nucleophilic substitutions (e.g., alkylation of the purine core).
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for piperazine coupling .
  • Characterization : High-Performance Liquid Chromatography (HPLC) and ¹H/¹³C NMR verify purity (>95%) and structural integrity. For example, FTIR peaks at ~1697 cm⁻¹ confirm carbonyl groups in the purine-dione scaffold .

Q. How can researchers confirm the structural identity of this compound and its intermediates?

Modern spectral methods are essential:

  • NMR spectroscopy : ¹H NMR detects methyl (δ 1.2–1.5 ppm) and piperazinyl protons (δ 2.5–3.5 ppm), while ¹³C NMR identifies carbonyl carbons (δ 150–160 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 457.3 for [M+H]⁺) and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the piperazine-pentyl substitution .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on:

  • Enzyme inhibition : Kinase or phosphodiesterase assays (e.g., cAMP/cGMP modulation) due to structural similarity to xanthine derivatives.
  • Receptor binding : Radioligand displacement assays for adenosine or serotonin receptors (common targets for purine analogs) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR strategies include:

  • Substituent modification : Replacing the pentyl chain with shorter/longer alkyl groups to modulate lipophilicity (logP) and membrane permeability.
  • Piperazine derivatives : Introducing electron-withdrawing groups (e.g., fluoro) on the piperazine ring to enhance binding affinity to G-protein-coupled receptors .
  • Docking simulations : Use AutoDock Vina or Schrödinger to predict interactions with adenosine A₂A receptors (PDB ID: 4UHR) .

Q. What methodologies identify its primary molecular targets in complex biological systems?

Advanced approaches include:

  • Chemical proteomics : Immobilized compound pulldowns coupled with LC-MS/MS to identify binding proteins in cell lysates.
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint genes essential for compound activity .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to purified targets (e.g., kinases or GPCRs) .

Q. How can in vivo efficacy and pharmacokinetics be systematically evaluated?

  • Animal models : Xenograft mice for antitumor activity or rodent models of neurodegenerative diseases (e.g., Parkinson’s) for CNS penetration .
  • ADME profiling :
    • Bioavailability : Oral vs. intravenous administration in Sprague-Dawley rats.
    • Metabolic stability : Liver microsomal assays to identify cytochrome P450 (CYP) interactions .

Q. How should researchers address contradictory data in biological activity across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
  • Cell line heterogeneity : Validate results across multiple cell lines (e.g., HEK293 vs. primary neurons).
  • Structural analogs : Compare activity with derivatives like 8-[(4-benzylpiperazin-1-yl)methyl] analogs to isolate substituent effects .

Q. What formulation challenges exist for improving its aqueous solubility and stability?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes.
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC. Acidic/basic conditions may hydrolyze the piperazine moiety .

Q. How can metabolic pathways and potential toxicity be elucidated?

  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS.
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

Q. What strategies validate its synergistic effects with existing therapeutics?

  • Combination screens : Pair with kinase inhibitors (e.g., imatinib) or chemotherapeutics (e.g., cisplatin) in checkerboard assays.
  • Mechanistic studies : RNA-seq to identify pathway crosstalk (e.g., MAPK/PI3K) .

Methodological Resources

  • Spectral databases : PubChem (CID: 808335) and ChemSpider (ID: 3024712) for reference spectra .
  • Software : Schrödinger Suite for docking, GROMACS for MD simulations, and MetaboAnalyst for metabolomics .

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